molecular formula C10H22O9S2 B1677550 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane CAS No. 55400-73-2

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane

Cat. No. B1677550
CAS RN: 55400-73-2
M. Wt: 350.4 g/mol
InChI Key: GKMDADHKHXRPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04474963

Procedure details

A 5,000 mL, 3-necked flask equipped with a mechanical stirrer, thermometer and 500 mL addition funnel was charged with tetraethylene glycol (388 g, 2.0 mol) dichloromethane (1,500 mL) and triethylamine (445 g, 4.40 mol). The mixture was stirred and cooled to ca. 5° C., and methanesulfonyl chloride (470 g, 4.1 mol) was added dropwise over 3 hours. The reaction mixture was stirred an additional 3 hours while warming to 25° C., then water (1,000 mL) was added and the phases were separated. The organic layer was washed with ice-cold 6N HCl (2×1,000 mL) and then washed with 5% Na2CO3, saturated aqueous NaCl, dried, filtered and evaporated in vacuo to yield 627 g (90%) of tetraethylene glycol dimesylate, i.e.,
Quantity
388 g
Type
reactant
Reaction Step One
Quantity
445 g
Type
reactant
Reaction Step One
Quantity
470 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].C(N(CC)CC)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>O>[S:22]([O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][S:22](=[O:24])(=[O:23])[CH3:21])(=[O:24])(=[O:23])[CH3:21]

Inputs

Step One
Name
Quantity
388 g
Type
reactant
Smiles
C(COCCOCCOCCO)O
Name
Quantity
445 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
470 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5,000 mL, 3-necked flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer and 500 mL addition funnel
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred an additional 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
while warming to 25° C.
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic layer was washed with ice-cold 6N HCl (2×1,000 mL)
WASH
Type
WASH
Details
washed with 5% Na2CO3, saturated aqueous NaCl
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
S(C)(=O)(=O)OCCOCCOCCOCCOS(C)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 627 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.